

In Vivo Magnetic Resonance Properties of Gadoterate Meglumine: A Technical Guide

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Compound of Interest

Compound Name: Gadoterate Meglumine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo magnetic resonance properties of **Gadoterate Meglumine**. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who utilize magnetic resonance imaging (MRI) and contrast agents in their work. This guide covers the core principles of **Gadoterate Meglumine**'s mechanism of action, its pharmacokinetic profile, in vivo relaxivity, and detailed experimental protocols.

Introduction

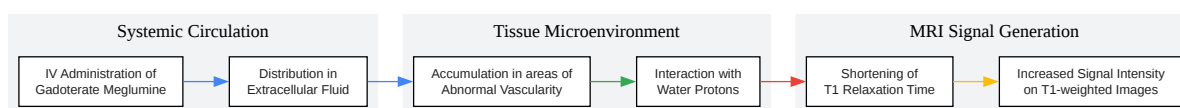
Gadoterate Meglumine, marketed under trade names such as Dotarem®, is a gadolinium-based contrast agent (GBCA) widely used in clinical and preclinical magnetic resonance imaging.[1][2][3] It is a macrocyclic, ionic GBCA, a structural characteristic that contributes to its high thermodynamic and kinetic stability, minimizing the in vivo release of toxic free gadolinium ions (Gd^{3+}).[1][2] This high stability profile makes it a preferred choice in many clinical applications, particularly in patients with renal impairment.[2] This guide will delve into the fundamental in vivo MR properties of **Gadoterate Meglumine**, providing a detailed understanding of its behavior and application in a research context.

Mechanism of Action

The contrast-enhancing effect of **Gadoterate Meglumine** is rooted in the paramagnetic properties of the gadolinium ion (Gd^{3+}).[1][2] Paramagnetic substances possess unpaired

electrons, which create a local magnetic field when placed in an external magnetic field, such as that of an MRI scanner.[1][2]

Upon intravenous administration, **Gadoterate Meglumine** distributes into the intravascular and interstitial spaces.[2] The Gd^{3+} in the complex interacts with the surrounding water protons, accelerating their longitudinal (T1) and transverse (T2) relaxation rates.[1] This shortening of the T1 relaxation time is the dominant effect at clinically relevant concentrations and magnetic field strengths, leading to a significant increase in signal intensity on T1-weighted MR images. [1] Tissues with increased vascularity or a disrupted blood-brain barrier will accumulate more of the contrast agent, appearing brighter on the resulting images and thus highlighting pathological areas.[4]



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Mechanism of action of **Gadoterate Meglumine**.

In Vivo Pharmacokinetics and Biodistribution

The pharmacokinetic profile of **Gadoterate Meglumine** is characterized by rapid distribution and elimination. Following intravenous injection, it is primarily distributed within the extracellular fluid.[2] Animal studies in mice, rats, rabbits, and dogs have shown rapid plasma clearance with no evidence of protein binding or metabolism.[5]

The primary route of excretion is renal, with the agent being eliminated unchanged through the kidneys.[2][5] In subjects with normal renal function, the elimination half-life is approximately 91 minutes.[6]

Parameter	Value	Species	Reference
Distribution Half-life	7.1 ± 5.2 minutes	Human	[6]
Elimination Half-life	91 ± 14 minutes	Human	[6]
Median Total Clearance (body weight adjusted)	0.06 L/h per kg	Pediatric Human (<2 years)	[7][8]
Median Volume of Distribution at Steady State (Vss) (body weight adjusted)	0.047 L/kg	Pediatric Human (<2 years)	[7][8]
Excretion Route	Renal (100%)	Human/Animal	[2][9]

In Vivo Relaxivity

Relaxivity (r1 and r2) is a measure of a contrast agent's ability to increase the relaxation rates of water protons and is expressed in units of mM⁻¹s⁻¹. The in vivo relaxivity of **Gadoterate Meglumine** can be influenced by the local tissue microenvironment and the magnetic field strength.

Magnetic Field Strength	r1 Relaxivity (L/mmol·s)	Medium	Reference
1.5 T	3.4 - 3.8	-	[9]
1.5 T	4.35	Human Plasma	[10]
2.35 T	In vivo CNR: 5.1 ± 2.2	C6 glioma rat	[10]
3 T	3.89 ± 0.19	Human Plasma	[11]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for determining the pharmacokinetic profile of **Gadoterate Meglumine** in a rodent model.

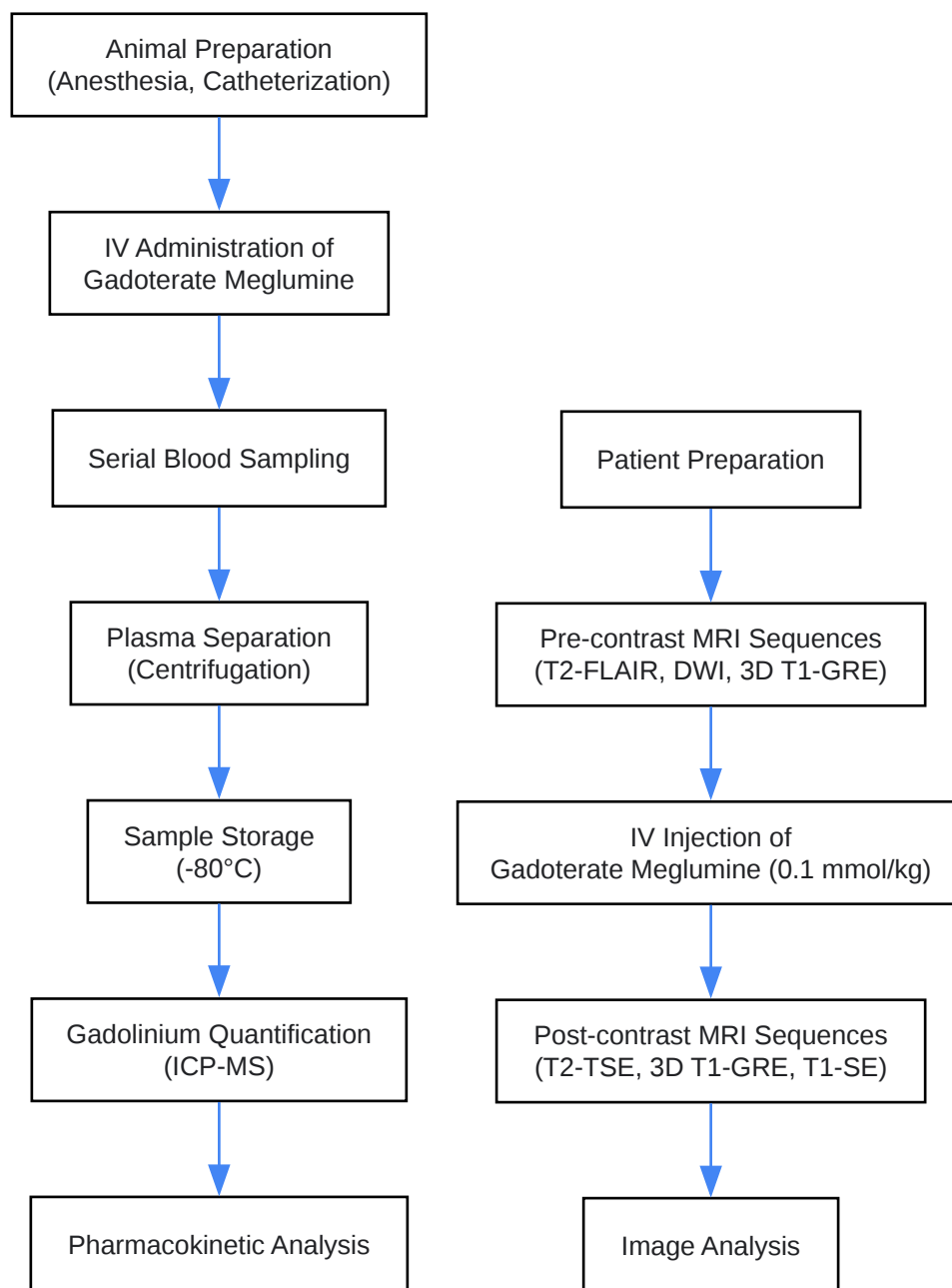
Materials:

- **Gadoterate Meglumine** solution (0.5 mmol/mL)
- Rodent model (e.g., Wistar rats or NSG mice)
- Anesthesia (e.g., isoflurane)
- Catheters for intravenous administration and blood sampling
- Heparinized blood collection tubes
- Centrifuge
- Freezer (-80°C)
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for gadolinium quantification

Procedure:

- **Animal Preparation:** Anesthetize the animal and place a catheter in a suitable vein (e.g., tail vein for injection, jugular vein for blood sampling).
- **Dosing:** Administer a single intravenous bolus of **Gadoterate Meglumine** at the desired dose (e.g., 0.1 mmol/kg).[12]
- **Blood Sampling:** Collect blood samples at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 90, and 120 minutes post-injection).[13]
- **Plasma Separation:** Immediately after collection, centrifuge the blood samples to separate the plasma.
- **Sample Storage:** Store the plasma samples at -80°C until analysis.

- Gadolinium Quantification: Determine the concentration of gadolinium in the plasma samples using a validated ICP-MS method.[4]
- Pharmacokinetic Analysis: Use appropriate software to perform a non-compartmental or compartmental analysis of the plasma concentration-time data to determine key pharmacokinetic parameters.



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